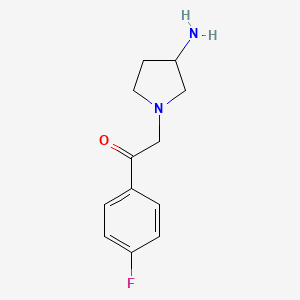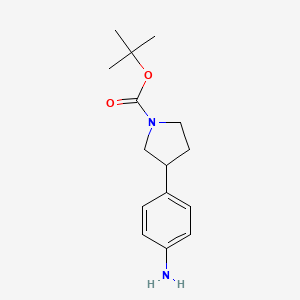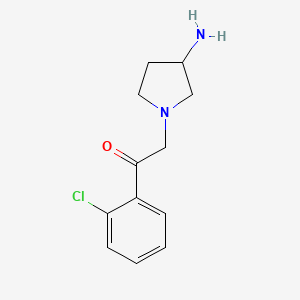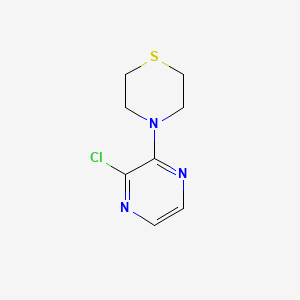
4-(2-Bromo-5-methoxybenzyl)morpholine
Vue d'ensemble
Description
“4-(2-Bromo-5-methoxybenzyl)morpholine” is a chemical compound with the CAS Number: 1394291-49-6 . It has a molecular weight of 286.17 .
Molecular Structure Analysis
The IUPAC name of this compound is “4-(2-bromo-5-methoxybenzyl)morpholine” and its Inchi Code is "1S/C12H16BrNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.17 . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating morpholine moiety, shows promise as a molluscicidal agent, indicating potential applications in agriculture or pest control (Duan et al., 2014).
Regioselective Synthesis
A study on the regioselective synthesis of 2H-benzopyrano[3,2-c]quinolin-7(8H)-ones using 2-bromo-5-methoxybenzyl bromide demonstrates the compound's utility in creating complex molecular structures, potentially useful in material science or pharmaceuticals (Majumdar & Mukhopadhyay, 2003).
Biodegradable Polyesteramides
Research on morpholine derivatives, including those with 2-bromo-5-methoxybenzyl groups, has led to the development of biodegradable polyesteramides. These materials have potential applications in biomedical fields such as drug delivery systems or tissue engineering (Veld, Dijkstra & Feijen, 1992).
Antioxidant Activities
Studies on bromophenols, including those structurally related to 4-(2-Bromo-5-methoxybenzyl)morpholine, have shown significant antioxidant activities. These compounds could be valuable in food preservation or pharmaceuticals as natural antioxidants (Li et al., 2012).
Synthesis of Complex Molecules
The synthesis of complex molecules like 1-(2'-bromo-4'-methoxy-5-hydroxybenzyl)-6-keto-Δ4a-5-decahydroisoquinoline demonstrates the role of bromo-methoxybenzyl compounds in the synthesis of intricate organic structures. This is pivotal in developing new pharmaceuticals or chemical compounds (Degraw et al., 1974).
Safety and Hazards
The compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Propriétés
IUPAC Name |
4-[(2-bromo-5-methoxyphenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBQNTIRHWXJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-5-methoxybenzyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466514.png)
![3-[2-Bromo-4-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1466516.png)




![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)
![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)
![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)



